An In-depth Technical Guide to 5-Amino-3-pyridinecarbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Amino-3-pyridinecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a versatile heterocyclic organic compound. Its rigid pyridine scaffold, coupled with the electronic properties of the amino and cyano functional groups, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the physical, chemical, and biological properties of 5-Amino-3-pyridinecarbonitrile, along with detailed experimental protocols for its synthesis, purification, and analysis.
Physical and Chemical Properties
5-Amino-3-pyridinecarbonitrile is typically a white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.[1][2] Proper storage in a cool, dry, and well-ventilated place is recommended to ensure its stability.[1]
Tabulated Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 13600-47-0 | [2] |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 118-123 °C | [3] |
| Boiling Point | 349.3 °C at 760 mmHg | [3] |
| Density | 1.23 g/cm³ | [4] |
| Flash Point | 165 °C | [4] |
| Refractive Index | 1.594 | [3] |
Spectral Data
Access to the ¹H NMR, ¹³C NMR, IR, and mass spectra for 5-Amino-3-pyridinecarbonitrile is available through chemical databases such as ChemicalBook.[5] These spectra are crucial for the structural elucidation and purity assessment of the compound.
Synthesis and Purification
The synthesis of 5-Amino-3-pyridinecarbonitrile can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitro-substituted pyridinecarbonitrile. Multicomponent reactions, such as the Thorpe-Ziegler reaction, also offer an efficient pathway to substituted aminopyridines.
Experimental Protocol: Synthesis via Reduction
This protocol describes the synthesis of a related compound, 5-amino-3-(trifluoromethyl)picolinonitrile, which can be adapted for the synthesis of 5-Amino-3-pyridinecarbonitrile by using the appropriate starting material (5-nitro-3-pyridinecarbonitrile).
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 5-Amino-3-pyridinecarbonitrile via reduction.
Materials:
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5-nitro-3-pyridinecarbonitrile
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Iron powder
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Diatomaceous earth
Procedure:
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To a solution of 5-nitro-3-pyridinecarbonitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add iron powder (5 equivalents).
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Add a catalytic amount of concentrated HCl (e.g., 0.1 mL per 10 g of starting material).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion (typically 10-14 hours), filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron catalyst.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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To the remaining aqueous residue, add ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, common solvents for recrystallization include ethanol, water, or mixtures thereof. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Procedure:
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Dissolve the crude 5-Amino-3-pyridinecarbonitrile in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
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Dry the purified crystals in a vacuum oven.
Analytical Methods
The purity and identity of 5-Amino-3-pyridinecarbonitrile can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Method Parameters (General Guidance):
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Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.
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Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method can be optimized by adjusting the gradient profile and mobile phase composition to achieve optimal separation from any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amino group, derivatization is often required for GC-MS analysis of aminopyridines to improve volatility and chromatographic peak shape.
Derivatization (General Guidance):
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Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure: A dried sample of the compound is heated with the silylating reagent in a suitable solvent (e.g., acetonitrile) to form the trimethylsilyl (TMS) derivative.
GC-MS Parameters (General Guidance):
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of approximately 280 °C.
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MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.
Chemical Reactivity and Stability
The chemical reactivity of 5-Amino-3-pyridinecarbonitrile is dictated by its three functional components: the pyridine ring, the amino group, and the nitrile group.
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Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing nitrile group will influence the position of substitution. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.
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Amino Group: The amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and alkyl halides, to form amides and substituted amines, respectively. It can also be diazotized.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
The compound is generally stable under standard storage conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light.
Role in Drug Discovery and Development
The 5-amino-3-pyridinecarbonitrile scaffold is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of various protein kinases and as ligands for G-protein coupled receptors.
Application as a Scaffold for Kinase Inhibitors
Derivatives of aminopyridines are known to be effective inhibitors of various kinases, including Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Figure 2: The JAK/STAT signaling pathway and the inhibitory action of a 5-Amino-3-pyridinecarbonitrile derivative.
As depicted in the diagram, a derivative of 5-Amino-3-pyridinecarbonitrile can act as a JAK inhibitor, blocking the phosphorylation of STAT proteins and thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in inflammation and cell proliferation.
Application as a Scaffold for Adenosine Receptor Ligands
Derivatives of this scaffold have also been explored as antagonists for adenosine receptors, such as the A2A receptor. These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions like Parkinson's disease and inflammation.
Conclusion
5-Amino-3-pyridinecarbonitrile is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and versatile reactivity, make it an important building block for the creation of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound and serves as a practical resource for its use in a research setting.
